3-Amino-N-benzyl-4-chlorobenzenesulfonamide 3-Amino-N-benzyl-4-chlorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1036602-99-9
VCID: VC2908820
InChI: InChI=1S/C13H13ClN2O2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
SMILES: C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Molecular Formula: C13H13ClN2O2S
Molecular Weight: 296.77 g/mol

3-Amino-N-benzyl-4-chlorobenzenesulfonamide

CAS No.: 1036602-99-9

Cat. No.: VC2908820

Molecular Formula: C13H13ClN2O2S

Molecular Weight: 296.77 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-benzyl-4-chlorobenzenesulfonamide - 1036602-99-9

Specification

CAS No. 1036602-99-9
Molecular Formula C13H13ClN2O2S
Molecular Weight 296.77 g/mol
IUPAC Name 3-amino-N-benzyl-4-chlorobenzenesulfonamide
Standard InChI InChI=1S/C13H13ClN2O2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Standard InChI Key ZILKWXHGSYVAQF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Canonical SMILES C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N

Introduction

Chemical Structure and Physical Properties

3-Amino-N-benzyl-4-chlorobenzenesulfonamide is characterized by its precise molecular structure and distinct physical properties that make it valuable for research applications. The compound is identified by CAS number 1036602-99-9 and has the molecular formula C13H13ClN2O2S, with a molecular weight of 296.77 g/mol. The structure features a benzene ring with a sulfonamide group (-SO2NH-) connected to a benzyl group, as well as an amino group (-NH2) at the 3-position and a chlorine atom at the 4-position relative to the sulfonamide.

Structural Identifiers

The compound can be identified through various chemical notations that provide standardized ways to represent its structure. These identifiers are essential for database searching and chemical information retrieval.

Identifier TypeValue
IUPAC Name3-amino-N-benzyl-4-chlorobenzenesulfonamide
Standard InChIInChI=1S/C13H13ClN2O2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Standard InChIKeyZILKWXHGSYVAQF-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Canonical SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
PubChem Compound ID28538826

Table 1: Chemical Identifiers for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide

Synthesis and Preparation Methods

The synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide typically involves multi-step chemical processes that require careful execution and controlled reaction conditions.

General Synthetic Approach

Applications in Research and Development

Chemical Building Block

3-Amino-N-benzyl-4-chlorobenzenesulfonamide serves as an important intermediate in organic synthesis. The compound's functionality makes it valuable for constructing more complex organic molecules. The amino group provides a reactive site for further modifications, including:

  • Condensation reactions with aldehydes or ketones

  • Acylation to form amides

  • Diazotization followed by various transformations

  • Coupling reactions for carbon-carbon or carbon-heteroatom bond formation

Biological Research Applications

In biological research, this compound has potential applications in enzyme inhibition studies and protein-ligand interaction investigations. The specific arrangement of functional groups creates a unique molecular recognition pattern that could interact with biological targets. The sulfonamide group, in particular, has historical significance in medicinal chemistry as a pharmacophore in antibacterial agents.

Structure-Based Design

The compound may serve as a scaffold for medicinal chemistry efforts. Similar sulfonamide derivatives have been investigated in the development of enzyme inhibitors and other biologically active compounds. For instance, research on related compounds has explored their potential in creating novel pyruvate kinase inhibitors .

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide exist, differing in the position of substituents or the nature of the amine component. Comparative analysis helps understand structure-activity relationships and chemical reactivity patterns.

CompoundStructural DifferencesSimilar Properties
4-Amino-N-benzyl-3-chlorobenzenesulfonamideAmino and chloro positions swappedSame molecular weight, similar reactivity
N-Benzyl-3-chloro-4-nitrobenzenesulfonamideNitro group instead of amino groupPrecursor in synthesis, more electron-withdrawing
N-[3-[benzyl(methyl)amino]propyl]-4-chlorobenzenesulfonamideDifferent substitution patternContains sulfonamide and benzyl groups
N-Allyl-N-benzyl-4-methylbenzenesulfonamideDifferent substituents (allyl, methyl vs. amino, chloro)Contains sulfonamide with benzyl substitution

Table 2: Comparison of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide with Related Compounds

Electronic and Steric Effects

The positioning of the amino and chloro groups in 3-Amino-N-benzyl-4-chlorobenzenesulfonamide creates a unique electronic environment on the benzene ring. The amino group is electron-donating, while the chloro substituent is electron-withdrawing, resulting in an electronic push-pull system that affects the reactivity of the sulfonamide group and the benzene ring.

Spectroscopic Characterization

Spectroscopic data provides crucial information for structure confirmation and purity assessment of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

Mass Spectrometry

Mass spectrometric analysis would typically show the molecular ion peak at m/z 296.77, corresponding to the molecular weight of C13H13ClN2O2S, with characteristic isotope patterns due to the presence of chlorine and sulfur.

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